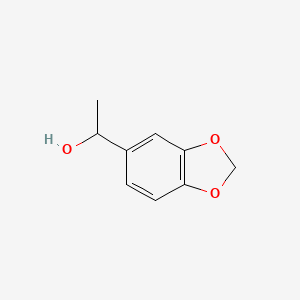

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKALZZEGVFZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278304 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6329-73-3 | |

| Record name | 6329-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a valuable chemical intermediate in the fields of pharmaceutical and agrochemical research. This document details a common synthetic route from its ketone precursor and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound, also known as 1-(3,4-methylenedioxyphenyl)ethanol, is a secondary alcohol containing the benzodioxole moiety. This structural feature is present in numerous biologically active molecules and natural products, making this compound a key building block in organic synthesis. Its synthesis is most commonly achieved through the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 1-(1,3-benzodioxol-5-yl)ethanone. A widely used and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Reaction Scheme

Figure 1: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

This protocol is a general guideline based on standard procedures for the reduction of acetophenones.[1][2][3] Researchers should optimize the conditions for their specific setup.

Materials:

-

1-(1,3-benzodioxol-5-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Dichloromethane (or Ethyl acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in methanol (approximately 10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to approximately 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.25 equivalents, but a slight excess is often used) to the cooled solution in portions. Monitor the reaction for any temperature increase and control the addition rate to maintain the temperature below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a standard of the starting ketone.[1] The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, cautiously add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Be aware of hydrogen gas evolution.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using various spectroscopic and physical methods.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6329-73-3 | [4] |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.17 g/mol | [4] |

| Physical Form | Solid | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.4 | Doublet | 3H | -CH₃ |

| ~4.8 | Quartet | 1H | -CH(OH)- |

| ~5.9 | Singlet | 2H | -O-CH₂-O- |

| ~6.7-6.9 | Multiplet | 3H | Aromatic protons |

| Variable | Singlet (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~70 | -CH(OH)- |

| ~101 | -O-CH₂-O- |

| ~106-120 | Aromatic CH |

| ~140-148 | Aromatic quaternary carbons |

Note: These are predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (alcohol) |

| ~2900-3000 | C-H stretch (aromatic and aliphatic) |

| ~1250 and ~1040 | C-O stretch (ether, from benzodioxole) |

| ~1490 and ~1440 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion) |

| 151 | [M - CH₃]⁺ |

| 137 | [M - C₂H₅O]⁺ |

| 123 | [M - C₃H₅O]⁺ |

Experimental and Characterization Workflow

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of this compound via the reduction of its corresponding ketone. The provided characterization data, including spectroscopic and physical properties, will aid researchers in confirming the identity and purity of the synthesized compound. This valuable intermediate serves as a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

Spectroscopic and Structural Elucidation of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This compound, featuring a benzodioxole moiety, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of this functional group in numerous biologically active molecules. This document is intended to serve as a core resource for researchers engaged in the synthesis, identification, and development of related compounds.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-α (CH-OH) | ~4.8 - 5.0 | Quartet | ~6.5 | Methine proton adjacent to hydroxyl and aromatic ring |

| H-β (CH₃) | ~1.4 - 1.6 | Doublet | ~6.5 | Methyl protons |

| Ar-H | ~6.7 - 6.9 | Multiplet | - | Aromatic protons |

| O-CH₂-O | ~5.9 - 6.0 | Singlet | - | Methylene protons of the dioxole ring |

| -OH | Variable | Singlet (broad) | - | Hydroxyl proton |

| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment |

| C-α (CH-OH) | ~70 - 75 | Methine carbon |

| C-β (CH₃) | ~20 - 25 | Methyl carbon |

| Ar-C | ~105 - 148 | Aromatic carbons |

| O-CH₂-O | ~100 - 102 | Methylene carbon of the dioxole ring |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1600 - 1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Dioxole Ring) |

| 1040 - 1020 | Strong | Symmetric C-O-C Stretch (Dioxole Ring) |

| 1100 - 1000 | Strong | C-O Stretch (Secondary Alcohol) |

Table 3: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Ion | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | Loss of a methyl radical |

| 148 | [M - H₂O]⁺ | Dehydration |

| 137 | [M - C₂H₅O]⁺ | Cleavage of the ethanol side chain |

| 123 | [C₇H₇O₂]⁺ | Benzodioxole fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64 (signal-to-noise dependent).

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 3-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay (d1): 2 seconds.

-

Spectral width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.

-

Parameters:

-

Spectral range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

For direct injection, introduce a small volume (1-2 µL) of the solution into the ion source.

2. Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-injection EI-MS system.

-

Parameters (for GC-MS):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic properties and analytical methods for this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and to contribute to the public body of knowledge by publishing their own detailed findings.

An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties

This compound, also known as methylpiperonyl alcohol, is a secondary alcohol containing a benzodioxole moiety. This structural feature is present in various naturally occurring and synthetic compounds with significant biological activities.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₉NO₅[2] |

| Molecular Weight | 166.17 g/mol [1] | 211.17 g/mol [2] |

| CAS Number | 6329-73-3[1] | 159873-64-0[2] |

| Appearance | Solid[1] | Not specified |

| Melting Point | Not specified | 86 - 90 °C[2] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of spectra for this specific compound is not available, data for the core 1,3-benzodioxole structure and related compounds can be used for interpretation.

Table 2: Key Spectroscopic Features for the Identification of this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring (O-CH₂-O), the methine proton of the alcohol (CH-OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃). |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon of the dioxole ring, the methine carbon bearing the hydroxyl group, and the methyl carbon. The carbon attached to the oxygen of the hydroxyl group is expected to have a chemical shift in the range of 50-80 ppm.[3][4] |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Strong C-O stretching absorption around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands. Characteristic peaks for the methylenedioxy group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 166. Fragmentation patterns would likely involve the loss of water (M-18), a methyl group (M-15), or cleavage of the bond adjacent to the alcohol. |

Chemical Reactivity and Synthetic Protocols

As a secondary alcohol, this compound is expected to undergo typical reactions such as oxidation, esterification, and etherification. The benzodioxole ring is generally stable under these conditions but can influence the reactivity of the side chain.

Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).

Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)ethanone with Sodium Borohydride [5][6][7]

-

Dissolution: Dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the cooled solution while stirring.

-

Reaction: Continue stirring the reaction mixture at 0 °C for a specified time (typically 30 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthesis of this compound.

Oxidation

Oxidation of this compound will yield the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Setup: In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM).

-

Addition of Alcohol: Add a solution of this compound (1 equivalent) in DCM dropwise to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Wash the filtrate with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone, which can be further purified by chromatography or distillation.

Caption: Oxidation of this compound.

Esterification

The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives. The Fischer esterification is a common method.

Experimental Protocol: Fischer Esterification with Acetic Acid [2][8][9]

-

Mixing Reagents: In a round-bottom flask, combine this compound (1 equivalent), acetic acid (in excess), and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and the removal of water can drive it to completion.

-

Workup: After cooling, dilute the mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, the benzodioxole moiety is a well-known pharmacophore found in numerous biologically active compounds.

Derivatives of 1,3-benzodioxole have shown a wide range of pharmacological activities, including antidiabetic, anti-inflammatory, and analgesic properties.[2][10] For instance, certain benzodioxole derivatives have been investigated as potent α-amylase inhibitors, suggesting potential applications in the management of diabetes.[10] Furthermore, related structures have been explored as intermediates in the synthesis of pharmaceuticals. For example, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol serves as a key intermediate in the development of anti-inflammatory and analgesic drugs.[2]

The structural similarity of this compound to these active compounds suggests that it could serve as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Further research is warranted to explore its specific biological effects and potential involvement in cellular signaling pathways.

Caption: Key aspects of this compound.

Safety Information

This compound is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause serious eye irritation (H319).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chemimpex.com [chemimpex.com]

- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1,3-Benzodioxole(274-09-9) 13C NMR spectrum [chemicalbook.com]

- 9. 1,3-Benzodioxole-5-ethanol, alpha-methyl- | C10H12O3 | CID 95505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a secondary benzylic alcohol, serves as a pivotal precursor in the synthesis of a diverse array of organic molecules. Its unique structure, featuring the 1,3-benzodioxole (or methylenedioxyphenyl) moiety, is a common pharmacophore in numerous biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this versatile building block, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors. The 1,3-benzodioxole ring system is found in a variety of natural products and synthetic compounds with applications ranging from pharmaceuticals to agrochemicals.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 6329-73-3 | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data |

| ¹H NMR | Data available but requires specific literature retrieval. |

| ¹³C NMR | Data available but requires specific literature retrieval. |

| IR | Data available but requires specific literature retrieval. |

| Mass Spectrometry | Data available but requires specific literature retrieval. |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-methylenedioxyacetophenone or acetopiperone). Enantioselective reduction methods are of particular interest for the synthesis of chiral drugs.

Experimental Protocol: Microbial Reduction of 1-(1,3-benzodioxol-5-yl)ethanone

A highly efficient and environmentally friendly method for the synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol utilizes whole-cell biocatalysis.

Reaction Scheme:

Caption: Biocatalytic reduction of 1-(1,3-benzodioxol-5-yl)ethanone.

Materials and Reagents:

-

1-(1,3-benzodioxol-5-yl)ethanone

-

Lactobacillus paracasei culture

-

Appropriate growth medium (e.g., MRS broth)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Cultivate Lactobacillus paracasei in a suitable growth medium until a sufficient cell density is reached.

-

Harvest the bacterial cells by centrifugation and wash with a buffer solution.

-

Resuspend the cells in a reaction buffer.

-

Add 1-(1,3-benzodioxol-5-yl)ethanone to the cell suspension.

-

Incubate the reaction mixture under optimized conditions of temperature and pH.

-

Monitor the reaction progress using TLC or GC.

-

Upon completion, extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting (R)-1-(1,3-benzodioxol-5-yl)ethanol by column chromatography if necessary.

| Product | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-1-(1,3-benzodioxol-5-yl)ethanol | High | >99% | (Implied from similar microbial reductions) |

Table 3: Quantitative Data for Microbial Reduction

Key Synthetic Transformations of this compound

This secondary alcohol is a versatile precursor for several key transformations, including oxidation to the corresponding ketone, dehydration to the vinyl derivative, and as a building block in the synthesis of complex molecules.

Oxidation to 1-(1,3-benzodioxol-5-yl)ethanone

The oxidation of this compound regenerates the ketone, a valuable intermediate in its own right. Several methods are available, from classic chromium-based reagents to greener, modern alternatives.

Caption: Oxidation of the secondary alcohol to the corresponding ketone.

PCC is a widely used reagent for the oxidation of secondary alcohols to ketones under mild conditions.[2][3][4][5]

Materials and Reagents:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1 equivalent) in anhydrous DCM at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude 1-(1,3-benzodioxol-5-yl)ethanone by column chromatography on silica gel.

| Oxidizing Agent | Solvent | Typical Yield | Reference |

| PCC | DCM | Good to Excellent | [3][5] |

| TEMPO/NaOCl | Biphasic | High | [6] |

| Thioxanthenone/Air (photochemical) | DMSO | Good | [7] |

Table 4: Comparison of Oxidation Methods for Secondary Benzylic Alcohols

Dehydration to 5-Vinyl-1,3-benzodioxole

Acid-catalyzed dehydration of this compound provides 5-vinyl-1,3-benzodioxole, a valuable monomer and intermediate in organic synthesis.[8][9]

Caption: Acid-catalyzed dehydration to form the corresponding vinyl derivative.

Materials and Reagents:

-

This compound

-

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

-

A high-boiling point solvent (e.g., toluene or xylene)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 5-vinyl-1,3-benzodioxole by vacuum distillation.

| Catalyst | Solvent | Typical Yield | Reference |

| p-Toluenesulfonic acid | Toluene | High | [8] |

| Acidic Resin | None (liquid phase) | High | [9] |

Table 5: Conditions for Dehydration of 1-Phenylethanol Analogs

Applications in the Synthesis of Bioactive Molecules

The 1,3-benzodioxole scaffold is present in numerous pharmaceuticals and agrochemicals. This compound is a key precursor for the synthesis of several important classes of compounds.

Synthesis of Stiripentol Analogues

Stiripentol is an antiepileptic drug, and the synthesis of its analogues is an active area of research.[10][11][12] The synthesis of these analogues often involves the construction of an α,β-unsaturated ketone intermediate, which is then reduced to the corresponding allylic alcohol. While many reported syntheses start from piperonal (1,3-benzodioxole-5-carbaldehyde), a synthetic route starting from this compound can be envisaged.

Caption: A plausible synthetic workflow for stiripentol analogues.

Synthesis of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been identified as potent auxin receptor agonists, which are important for promoting root growth in plants.[13][14] While the reported syntheses of N-(benzo[d][7][15]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives start from benzo[d][7][15]dioxol-5-amine, the versatile chemistry of the 1,3-benzodioxole ring system suggests that this compound could be a potential starting material for the synthesis of other novel auxin analogues.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation from the corresponding ketone and its ability to undergo key transformations such as oxidation and dehydration make it a strategic starting material for a variety of target molecules. The presence of the 1,3-benzodioxole moiety in its structure provides a direct entry into the synthesis of biologically active compounds, including analogues of the antiepileptic drug stiripentol and potential auxin receptor agonists. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate its use in research and development, empowering scientists to explore new synthetic pathways and discover novel bioactive molecules.

References

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 6. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]

- 8. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of novel stiripentol analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Facile One-Pot Process for the Synthesis of Stiripentol. – Oriental Journal of Chemistry [orientjchem.org]

- 13. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 14. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]

An In-depth Technical Guide to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity and Properties

This compound is a secondary alcohol derivative of benzodioxole. While it is commercially available for research purposes, detailed experimental data for this specific molecule is not extensively documented in public literature.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 6329-73-3 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C9H10O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6,10H,5H2,1H3 | |

| SMILES | CC(O)c1ccc2OCOc2c1 | |

| Flash Point | Not applicable |

Experimental Protocol: Synthesis via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with a methyl Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup.

Materials:

-

Piperonal (1,3-benzodioxole-5-carbaldehyde)

-

Methylmagnesium bromide (CH₃MgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: A solution of piperonal in anhydrous diethyl ether or THF is added to the flask. The flask is then cooled in an ice bath.

-

Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of piperonal. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Grignard Reaction

Caption: Synthetic pathway for this compound.

Diagram 2: General Experimental Workflow for Characterization

Caption: Workflow for the purification and characterization of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific, publicly available information detailing the biological activity or the involvement of this compound in any particular signaling pathways. Compounds containing the 1,3-benzodioxole moiety are known to exhibit a wide range of biological activities, and this compound could be a subject for further investigation in drug discovery and development.

References

molecular weight and formula of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known characteristics of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a member of the benzodioxole family of compounds, which are noted for their presence in natural products and their diverse biological activities.

Core Compound Data

This compound is a secondary alcohol derivative of methylenedioxybenzene. While detailed experimental data for this specific compound is not extensively available in public literature, its fundamental properties can be summarized. The compound is known to be a solid at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Physical Form | Solid |

Synthesis Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)ethanone

A plausible and commonly employed synthetic route to this compound is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)ethanone, using a mild reducing agent such as sodium borohydride (NaBH₄). The following is a detailed experimental protocol adapted from established procedures for the reduction of acetophenones.[1][2][3]

Materials and Reagents:

-

1-(1,3-Benzodioxol-5-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%) or Methanol

-

3M Hydrochloric acid (HCl) or other dilute acid

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (optional)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in 95% ethanol or methanol. The concentration can be in the range of 0.25 M.[4] Begin stirring the solution.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. An excess of NaBH₄ is typically used to ensure complete reaction.[2][3] The molar ratio of NaBH₄ to the ketone can be 2:1.[3] The reaction is exothermic, so maintain the temperature below 50°C.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15-30 minutes after the addition of NaBH₄ is complete.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.[3]

-

Quenching the Reaction: After the reaction is complete, cautiously and slowly add 3M hydrochloric acid to the mixture to neutralize the excess NaBH₄ and the borate esters formed.[1][2] This step will result in the evolution of hydrogen gas and should be performed in a well-ventilated fume hood.

-

Work-up and Extraction:

-

If ethanol was used as the solvent, it is advisable to reduce the volume of the solvent by heating or using a rotary evaporator until two layers form.[1][2]

-

Cool the mixture and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.[1][2] Perform the extraction two to three times to maximize product recovery.

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of 1-(1,3-benzodioxol-5-yl)ethanone.

Spectroscopic and Physical Data

Biological Activity and Signaling Pathways

There is currently a lack of specific studies in the public domain detailing the biological activity or the engagement in signaling pathways of this compound. However, the benzodioxole moiety is a key structural feature in numerous biologically active compounds. Derivatives of 1,3-benzodioxole have been investigated for a range of pharmacological applications, including as potential antidiabetic and anticancer agents, and as inverse agonists of the C5a receptor. Further research is required to determine if this compound exhibits any significant biological effects.

Logical Relationship Diagram for Synthesis

Caption: Logical relationship of reactants to product in the synthesis.

References

Technical Guide: Solubility and Stability of 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol, a secondary benzylic alcohol, is a molecule of interest in medicinal chemistry and organic synthesis due to the presence of the biologically significant 1,3-benzodioxole moiety. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. Inconsistent or poor solubility can hinder formulation and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of this compound. It is intended to serve as a valuable resource for researchers by consolidating key information and presenting detailed experimental protocols for its analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O₃ | PubChem |

| Molecular Weight | 166.17 g/mol | PubChem |

| CAS Number | 6329-73-3 | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)ethanol | PubChem |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the structural features of the molecule—a polar alcohol group and a largely non-polar benzodioxole ring system—a qualitative solubility profile can be inferred. The principle of "like dissolves like" suggests that the compound will exhibit limited solubility in polar protic solvents like water and greater solubility in organic solvents.

Table of Predicted Solubilities:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic benzodioxole moiety is expected to dominate, limiting solubility despite the presence of a hydrogen-bonding alcohol group. |

| Ethanol | Soluble | The ethanol molecule has both polar (hydroxyl group) and non-polar (ethyl group) characteristics, making it a good solvent for this compound. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Chloroform | Soluble | As a non-polar organic solvent, chloroform is expected to readily dissolve the compound. |

| Ether | Soluble | Diethyl ether is a common non-polar solvent in which many organic solids are soluble. |

Stability Profile and Forced Degradation Studies

The 1,3-benzodioxole ring is generally stable but can be susceptible to degradation under strongly acidic or basic conditions. The secondary benzylic alcohol moiety is prone to oxidation to the corresponding ketone and can undergo dehydration under certain acidic conditions.

Expected Degradation Pathways:

-

Acidic Conditions: Potential for dehydration to form a styrenic derivative or etherification in the presence of alcoholic solvents. The benzodioxole ring may also be susceptible to opening under harsh acidic conditions.

-

Basic Conditions: Generally expected to be stable, although strong bases could deprotonate the hydroxyl group.

-

Oxidative Conditions: The secondary alcohol is susceptible to oxidation to form 1-(1,3-benzodioxol-5-yl)ethanone.

-

Thermal Stress: Decomposition at elevated temperatures is possible, with the specific degradation products being dependent on the temperature and atmosphere.

-

Photolytic Stress: The aromatic system may absorb UV light, potentially leading to photodecomposition.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Forced Degradation Study and Stability-Indicating HPLC Method Development

This protocol describes the process of subjecting the compound to various stress conditions to induce degradation and subsequently developing an HPLC method capable of separating the parent compound from its degradation products.

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Solid State | 80°C | 48 hours |

| Photolytic | ICH Q1B compliant light source | Room Temperature | As per guidelines |

Typical HPLC Method Parameters for Benzodioxole Derivatives:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a robust framework for understanding its likely behavior based on its chemical structure and the properties of analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data for their specific applications. A thorough characterization of these properties is a critical step in the successful development of any new chemical entity for pharmaceutical or other applications. Further studies are warranted to definitively quantify the solubility in various pharmaceutically relevant solvents and to fully elucidate the degradation pathways under various stress conditions.

Crystal Structures of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data of 1,3-Benzodioxole Derivatives

The following tables summarize the key crystallographic data for several derivatives of 1,3-benzodioxole, providing a comparative overview of their structural parameters.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | C₉H₉N₃O₂S | Monoclinic | P2₁/c | 4 | [1][2] | ||||

| 1-(1,3-Benzodioxol-5-yl)ethanone | C₉H₈O₃ | - | - | [3] | |||||

| 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | C₁₃H₁₂N₂O₃ | Monoclinic | P2₁/n | 7.3322(5) | 8.0341(5) | 19.4479(14) | 95.775(2) | 4 | [4] |

Note: Detailed lattice parameters for [(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea and 1-(1,3-Benzodioxol-5-yl)ethanone were not fully detailed in the provided search results abstracts.

Key Structural Features and Interactions

[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea: The supramolecular structure of this thiosemicarbazone derivative is primarily governed by hydrogen bonding and π–π stacking interactions, which lead to the formation of dimeric structures.[1][2] The bond lengths and angles are typical for thiosemicarbazone groups.[1][2]

1-(1,3-Benzodioxol-5-yl)ethanone: In this ketone derivative, the dihedral angle between the mean planes of the benzene and dioxole rings is 1.4 (8)°.[3] The crystal packing is characterized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into chains.[3] Weak π–π interactions are also observed, with a distance of 3.801 (9) Å between the centroids of adjacent benzene rings.[3]

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one: This imidazole derivative exhibits a three-dimensional network in the crystal lattice stabilized by intermolecular hydrogen bonds.[4]

Experimental Protocols

Synthesis and Crystallization

[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea .[1][2]

-

Synthesis: Piperonal (1.00 g, 6.66 mmol) and thiosemicarbazide (0.61 g, 6.66 mmol) were dissolved in ethanol.

-

The mixture was stirred under reflux for 2 hours.

-

After cooling, the solvent was removed.

-

The resulting solid was recrystallized from an ethanol/dichloromethane mixture.

-

Crystallization: Yellowish crystals suitable for X-ray diffraction were grown by slow evaporation over a period of two weeks.

X-ray Diffraction Analysis

For the analyzed derivatives, single-crystal X-ray diffraction was the primary method for structure determination. The general workflow for such an analysis is depicted below. Data collection is typically performed on a diffractometer equipped with a suitable X-ray source. The collected data is then processed, and the structure is solved and refined using specialized software packages such as SHELX.[4]

Workflow for Crystallographic Analysis

References

literature review on 1,3-benzodioxole derivatives

An In-depth Technical Guide to 1,3-Benzodioxole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a vital heterocyclic scaffold present in numerous natural products, such as safrole from sassafras oil.[1][2] Its unique structure, featuring a benzene ring fused to a five-membered dioxole ring, confers significant chemical stability and diverse reactivity.[3] This scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and plant growth-regulating properties.[4][5][6] The versatility of the 1,3-benzodioxole core allows for extensive structural modifications, leading to the development of novel therapeutic agents and specialized chemicals.[3] This guide provides a comprehensive review of recent advancements in the synthesis and biological evaluation of 1,3-benzodioxole derivatives, focusing on detailed experimental protocols, quantitative biological data, and mechanisms of action for researchers and drug development professionals.

Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of the core 1,3-benzodioxole structure typically involves the condensation of catechol with a methylene source, such as methanol, in the presence of a strong acid catalyst.[3] From this fundamental structure, a wide array of derivatives can be prepared through various synthetic routes.

Synthesis of N-(benzylthio)acetamide Derivatives as Auxin Agonists

A series of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds were synthesized in a three-step process to act as auxin receptor agonists for promoting root growth.[7][8] The general workflow involves the preparation of a 2-(one-benzylthio)acetic acid intermediate, followed by conversion to an acid chloride, and finally, amidation.[7][8]

Experimental Protocols:

-

General procedure for the synthesis of 2-(one-benzylthio) acetic acid: A solution of sodium hydroxide (3 eqv) in water was added dropwise to a solution of thioglycolic acid (1 eqv) and the appropriately substituted benzyl bromide (1 eqv) in ethanol.[8] The mixture was refluxed for 3 hours.[8] After removing ethanol, the residue was poured into water and acidified with 6 M HCl to a pH of 1-2.[8] The aqueous phase was extracted with ethyl acetate, and the combined organic layers were dried over MgSO₄ and concentrated to yield the crude product, which was used directly in the next step.[8]

-

General procedure for the synthesis of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide: Oxalyl chloride (1.2 eqv) was added dropwise to a solution of the crude 2-(one-benzylthio) acetic acid from the previous step in dichloromethane (DCM) at 0°C.[8] The reaction was stirred for 30 minutes at 0°C and then for 1 hour at room temperature.[8] The solvent and excess oxalyl chloride were removed under vacuum.[8] The resulting crude acid chloride was dissolved in dioxane and added dropwise to a solution of benzo[d][1][7]dioxol-5-amine (1 eqv) and triethylamine (2 eqv) in dioxane at 0°C.[8] The mixture was stirred for 30 minutes at 0°C, then for 2 hours at room temperature, before being poured into water and acidified to pH 4-5 with 6 M HCl.[8] The product was extracted with DCM, and the combined organic phases were dried and concentrated to yield the final compound.[8]

Synthesis via Multi-step Reaction Including Suzuki-Miyaura Coupling

A series of novel 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring were synthesized in high yields via a four-step process culminating in a Suzuki-Miyaura coupling reaction.[4]

Experimental Protocols:

-

Synthesis of 5-bromo-6-(bromomethyl)benzo[d][1][7]dioxole (2): (6-bromobenzo[d][1][7]dioxol-5-yl)methanol was treated with CBr₄ and PPh₃ in DCM (Appel conditions) to afford the product in 91% yield.[4]

-

Synthesis of 5-(azidomethyl)-6-bromobenzo[d][1][7]dioxole (3): Compound 2 was reacted with sodium azide (NaN₃) in dry methanol to yield the azido derivative in 88% yield.[4]

-

Synthesis of 1-((6-bromobenzo[d][1][7]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (4): A Huisgen 1,3-dipolar cycloaddition (click reaction) was performed between compound 3 and phenylacetylene using CuI as a catalyst in anhydrous MeCN to give the triazole product in 82% yield.[4]

-

General procedure for Suzuki-Miyaura Coupling: The triazole derivative 4 was coupled with various substituted boronic acids in the presence of PdCl₂(PPh₃)₂ as a catalyst, PPh₃ as a ligand, and K₂CO₃ as a base to furnish the final products.[4]

Table 1: Yields of 1,3-Benzodioxole-Triazole Derivatives via Suzuki-Miyaura Coupling

| Compound | Aryl Boronic Acid Substituent | Yield (%) |

|---|---|---|

| 6a | Phenyl | 89 |

| 6b | 4-Methylphenyl | 85 |

| 6c | 4-Methoxyphenyl | 81 |

| 6d | 4-Fluorophenyl | 77 |

| 6e | 4-Chlorophenyl | 65 |

| 6f | 4-(Trifluoromethyl)phenyl | 52 |

| 6g | 2-Thienyl | 71 |

Data sourced from Dawood et al., 2019.[4]

Synthesis of 1,3-Benzodioxole-Arsenical Conjugates

To improve the therapeutic efficiency of arsenicals, 1,3-benzodioxole derivatives were conjugated to arsenical precursors.[9][10]

Experimental Protocols:

-

Synthesis of 4-(1,3,2-dithiarsinan-2-yl)aniline (Z2): This precursor was synthesized according to previously described methods, yielding the product in 52.1% yield.[9]

-

Synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][1][7]dioxole-5-carboxamide (PZ2): Piperonylic acid was conjugated with the arsenical precursor Z2 to form the final product via an amide bond.[9]

Biological Activities and Mechanisms of Action

Plant Growth Regulation

A series of N-(benzo[d][1][7]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives were evaluated for their ability to promote root growth in Oryza sativa (rice).[7][8] Several compounds showed significant activity, with compound K-10 demonstrating exceptional performance.[7][8]

Table 2: Root Growth Promotion in Oryza sativa by 1,3-Benzodioxole Derivatives

| Compound | Concentration (μM) | Primary Root Elongation Rate (%) |

|---|---|---|

| HTS05309 (Lead) | 1 | 14.6 |

| HTS05309 (Lead) | 5 | 41.8 |

| K-10 | 1 | 34.4 |

| K-10 | 5 | 65.1 |

| NAA (Reference) | 0.005 | 5.8 |

| NAA (Reference) | 0.05 | -12.3 |

Data represents the promotive effect on primary root elongation. Sourced from Wang et al., 2022.[7][8]

The mechanism of action for these compounds involves acting as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1).[7][8] Molecular docking analysis revealed a strong binding affinity between K-10 and TIR1, leading to the enhancement of auxin-related signaling responses and the promotion of root system establishment.[7][8]

Anti-Tumor Activity

Conjugates of 1,3-benzodioxole derivatives with arsenicals were developed to enhance the anti-tumor efficacy of arsenic-based drugs.[9][10] These novel compounds exhibited broad-spectrum anti-proliferation activity against multiple cancer cell lines while showing significantly less inhibition of normal cells.[9]

Table 3: In Vitro Anti-Proliferation Activity (IC₅₀, µM) of Benzodioxole-Arsenical Conjugates

| Compound | Molm-13 (Leukemia) | NB4 (Leukemia) | HeLa (Cervix) | 4T1 (Breast) | COS-7 (Normal) | PBMC (Normal) |

|---|---|---|---|---|---|---|

| PZ2 | 0.51 | 0.44 | 1.13 | 1.02 | > 20 | > 20 |

| PZ5 | 0.58 | 0.61 | 1.01 | 1.23 | > 20 | > 20 |

| DAZ2 | 0.62 | 0.55 | 1.25 | 1.34 | > 20 | > 20 |

| DAZ5 | 0.65 | 0.63 | 1.18 | 1.29 | > 20 | > 20 |

Data represents the half-maximal inhibitory concentration (IC₅₀). Sourced from Liu et al., 2021.[9]

The enhanced anti-tumor effect is attributed to the inhibition of the thioredoxin (Trx) system, which is often upregulated in cancer cells.[10] This inhibition leads to increased intracellular oxidative stress, subsequently triggering apoptosis (programmed cell death).[9]

Antioxidant Activity

Certain 1,3-benzodioxole derivatives synthesized from safrole have been evaluated for their antioxidant properties using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1]

Table 4: Antioxidant Activity of Amino-Acyl Benzodioxole Derivatives

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 3a | 21.44 |

| 3b | 96.07 |

| 3e | 58.45 |

| 3f | 72.17 |

| Trolox (Reference) | 1.93 |

Data represents the half-maximal inhibitory concentration (IC₅₀) in the DPPH assay. Sourced from Leite et al.[1]

Conclusion

The 1,3-benzodioxole scaffold remains a highly valuable and versatile core in the development of new biologically active molecules. The synthetic pathways detailed in this guide highlight the adaptability of the benzodioxole core, allowing for the creation of diverse derivatives through multi-step reactions, including cross-coupling and click chemistry. The potent biological activities demonstrated by these derivatives, from enhancing crop root systems to inducing apoptosis in cancer cells, underscore their significant potential in both agriculture and medicine. The quantitative data and mechanistic insights provided serve as a critical resource for researchers and professionals engaged in the design and development of next-generation agrochemicals and therapeutics. Further exploration of structure-activity relationships will continue to unlock the full potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 8. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 1,3-Benzodioxole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry and natural product research. Its presence in a wide array of natural and synthetic compounds confers a diverse range of biological activities, making it a focal point for drug discovery and development. This technical guide provides a comprehensive overview of the significant biological activities of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, and insecticidal properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Numerous 1,3-benzodioxole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and disruption of cellular signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,3-benzodioxole compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Safrole | Human tongue squamous carcinoma (SCC-4) | Not specified, but induces apoptosis | [1] |

| Human hepatoma (BEL-7402) | 280 (as 0.28 mg/mL) | [2] | |

| Safrole-2',3'-oxide | Human hepatoma (HepG2) | 361.9 (24h), 193.2 (48h) | [3] |

| Myristicin | Human colorectal adenocarcinoma (Caco-2) | 146 (as 146 µg/mL) | [4] |

| (E)-3-(benzo[d][5][6]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | Human breast adenocarcinoma (MDA-MB-231) | 4.92 ± 1.09 | [7] |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene) thiosemicarbazide (Compound 5) | Human lung adenocarcinoma (A549) | 10.67 ± 1.53 | [8] |

| Rat glioma (C6) | 4.33 ± 1.04 | [8] | |

| Arsenical-1,3-benzodioxole conjugate (MAZ2) | Molm-13 (Leukemia) | < 1 | [9] |

| NB4 (Leukemia) | < 1 | [9] | |

| HeLa (Cervical cancer) | < 1 | [9] | |

| 4T1 (Breast cancer) | < 1 | [9] |

Mechanism of Action: Safrole-Induced Apoptosis

Safrole, a prominent naturally occurring 1,3-benzodioxole, has been shown to induce apoptosis in human oral and tongue squamous carcinoma cells.[1][5] The apoptotic cascade is initiated through both mitochondria-dependent and Fas-dependent pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

1,3-Benzodioxole compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

1,3-Benzodioxole derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,3-benzodioxole compounds against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Safrole | Salmonella Typhimurium | Active (specific MIC not provided) | [10] |

| Pseudomonas aeruginosa | Active (specific MIC not provided) | [10] | |

| Myristicin | Candida albicans | Not specified, but shows activity | [4] |

| Staphylococcus aureus | Not specified, but shows activity | [4] | |

| Schiff base derivative of 1,3-benzodioxole (Compound 2) | Staphylococcus aureus (MRSA) | Active (specific MIC not provided) | [11] |

| Peptidyl derivatives of 1,3-benzodioxole | Bacillus subtilis | Promotes growth | [12] |

| Synthetic 1,3-bis(aryloxy)propan-2-amines (CPD20) | Streptococcus pyogenes | 2.5 | [13] |

| Staphylococcus aureus | 2.5 | [13] | |

| Enterococcus faecalis | 5 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,3-Benzodioxole compound stock solution

-

Sterile saline or PBS

-

McFarland turbidity standards (0.5)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,3-benzodioxole compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well with 100 µL of the prepared inoculum, resulting in a final volume of 200 µL per well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.

Insecticidal Activity

Several 1,3-benzodioxole compounds, particularly those found in essential oils, exhibit significant insecticidal properties. They can act as neurotoxins or as synergists that enhance the efficacy of other insecticides.

Quantitative Insecticidal Data

The following table summarizes the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values of selected 1,3-benzodioxole compounds against various insect species.

| Compound/Derivative | Insect Species | Efficacy Metric | Value | Reference |

| Myristicin | Aedes albopictus (larvae) | LC₅₀ | 0.1 mg/mL (of essential oil with 99% myristicin) | [8] |

| Spilarctia obliqua | LD₅₀ | 104 µ g/larva | [5] | |

| Dillapiole | Spodoptera litura | - | Synergistic with various insecticides | [6] |

| Safrole | - | - | Used as a precursor for the synergist piperonyl butoxide | [14] |

| Synthetic pyridine analogues | Aphis craccivora (nymphs) | LC₅₀ (24h) | 0.025-0.027 ppm | |

| Aphis craccivora (adults) | LC₅₀ (24h) | 0.112-0.129 ppm |

Mechanism of Action: Inhibition of Acetylcholinesterase

A key mechanism of insecticidal action for some 1,3-benzodioxole compounds, such as myristicin and potentially dillapiole, is the inhibition of acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman method is a widely used colorimetric assay to measure AChE activity and its inhibition.

Materials:

-

96-well microtiter plates

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Tris-HCl buffer (pH 8.0)

-

1,3-Benzodioxole compound stock solution

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add Tris-HCl buffer, the 1,3-benzodioxole compound at various concentrations, and the AChE enzyme solution. Include a control with the enzyme and buffer but no inhibitor.

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflows

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of 1,3-benzodioxole compounds for anticancer activity.

Antimicrobial Susceptibility Testing Workflow

The following diagram outlines the workflow for determining the antimicrobial susceptibility of 1,3-benzodioxole compounds using the broth microdilution method.

Conclusion

The 1,3-benzodioxole scaffold represents a versatile and valuable starting point for the design and development of new therapeutic agents and agrochemicals. The diverse biological activities, including potent anticancer, antimicrobial, and insecticidal effects, underscore the importance of continued research into this class of compounds. This technical guide provides a foundational resource for scientists and researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and innovation in this exciting field. The provided methodologies and workflows can be adapted and expanded upon to explore the full therapeutic and commercial potential of 1,3-benzodioxole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. benchchem.com [benchchem.com]

- 6. cicr.org.in [cicr.org.in]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2840897B1 - Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Safrole - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol and its Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction